molecular formula C21H26N2O5S2 B296888 ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

カタログ番号 B296888
分子量: 450.6 g/mol
InChIキー: BCENLJBIGZDBTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been linked to the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the disruption of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as well as modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines. Additionally, ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

実験室実験の利点と制限

The advantages of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis and inhibit proliferation in B-cell malignancies, and its potential for combination therapy with other anti-cancer agents. The limitations of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include its irreversible binding to BTK, which may lead to off-target effects and potential toxicity, as well as the need for further clinical trials to establish its safety and efficacy in larger patient populations.

将来の方向性

For ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include the evaluation of its efficacy in combination with other anti-cancer agents, the exploration of its potential in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma, and the investigation of its mechanism of action and potential biomarkers for patient selection. Additionally, the development of more potent and selective BTK inhibitors may provide further therapeutic options for patients with B-cell malignancies.

合成法

The synthesis of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, starting with the reaction of 2-aminothiophenol with ethyl 2-bromo-3-oxobutanoate to yield 2-(2-oxo-3-oxetanyl)thiophene. This intermediate is then reacted with N-(methylsulfonyl)-N-phenylalanine methyl ester to form the corresponding amide, which is subsequently cyclized to form ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

科学的研究の応用

Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promising results in preclinical studies, demonstrating potent BTK inhibition and anti-tumor activity in various B-cell malignancies. In a phase I clinical trial, ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was well-tolerated and showed preliminary efficacy in patients with relapsed or refractory CLL and NHL.

特性

分子式

C21H26N2O5S2

分子量

450.6 g/mol

IUPAC名

ethyl 2-[2-(N-methylsulfonylanilino)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O5S2/c1-4-28-21(25)18-16-12-8-9-13-17(16)29-20(18)22-19(24)14(2)23(30(3,26)27)15-10-6-5-7-11-15/h5-7,10-11,14H,4,8-9,12-13H2,1-3H3,(H,22,24)

InChIキー

BCENLJBIGZDBTP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C

正規SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。